molecular formula C23H25N3O2 B11370476 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11370476
M. Wt: 375.5 g/mol
InChI Key: AJSPMQPZXUYDBT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . The resulting indole derivative is then further functionalized to introduce the pyrrolidine and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H25N3O2/c1-15-7-8-21-19(11-15)17(13-24-21)9-10-26-14-18(12-22(26)27)23(28)25-20-6-4-3-5-16(20)2/h3-8,11,13,18,24H,9-10,12,14H2,1-2H3,(H,25,28)

InChI Key

AJSPMQPZXUYDBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4=CC=CC=C4C

Origin of Product

United States

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